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Compound of Interest

2-Bromo-4-chlorophenylacetic
Compound Name: d
aci

cat. No.: B1288859

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Bromo-4-
chlorophenylacetic acid (CAS No: 52864-56-9; Molecular Formula: CsHeBrClOz; Molecular
Weight: 249.49 g/mol ). Due to the limited availability of public experimental spectral data, this
guide presents predicted spectral information based on computational models, alongside
standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-Bromo-4-chlorophenylacetic acid.

Predicted *H NMR Spectral Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
) Aromatic Protons (H-
~75-7.2 Multiplet 3H
3, H-5, H-6)
_ Methylene Protons (-
~3.8 Singlet 2H
CHz2)
) Carboxylic Acid
~11.0 Singlet (broad) 1H

Proton (-COOH)

Predicted **C NMR Spectral Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (6) ppm

Assignment

~175 Carboxylic Acid Carbon (-COOH)
~135 Aromatic Carbon (C-ClI)

~133 Aromatic Carbon (C-Br)

~132 Aromatic Carbon (CH)

~130 Aromatic Carbon (CH)

~128 Aromatic Carbon (CH)

~125 Aromatic Carbon (C-CH>)

~40 Methylene Carbon (-CH2)

Predicted Infrared (IR) Spectral Data
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Wavenumber (cm~?) Intensity Assignment

~3300-2500 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=0 stretch (Carboxylic Acid)

~1600-1450 Medium-Strong C=C stretch (Aromatic Ring)

~1300-1200 Medium C-O stretch (Carboxylic Acid)

~850.750 Strong C-H bend (Aromatic, out-of-
plane)

~700-600 Medium-Strong C-Cl stretch

~600-500 Medium-Strong C-Br stretch

Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)

miz Relative Intensity (%) Assighment

[M]* (Molecular ion with

2482501252 High isotopic pattern for Br and ClI)
203/205/207 Medium [M-COOH]*

124/126 Medium [C7H4CI]*

75 Low [CeHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid organic
compound like 2-Bromo-4-chlorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-chlorophenylacetic acid in
approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean,

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1288859?utm_src=pdf-body
https://www.benchchem.com/product/b1288859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

dry NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
seqguence to simplify the spectrum to single lines for each carbon environment. A larger
number of scans will be required due to the low natural abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shift scale using the residual solvent peak as a
reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of 2-Bromo-4-
chlorophenylacetic acid with approximately 100-200 mg of dry potassium bromide (KBr)
powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet
using a hydraulic press.

e Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FT-IR
spectrometer and record a background spectrum.

o Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and
record the sample spectrum.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction (GC-MS): Dissolve a small amount of 2-Bromo-4-chlorophenylacetic
acid in a volatile organic solvent (e.g., dichloromethane or methanol). Inject a small volume
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of the solution into the gas chromatograph (GC). The GC will separate the compound from
any impurities before it enters the mass spectrometer.

« lonization: In the mass spectrometer, the sample molecules are bombarded with high-energy
electrons (typically 70 eV) in an electron ionization (El) source, causing them to ionize and
fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

 To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-4-chlorophenylacetic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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